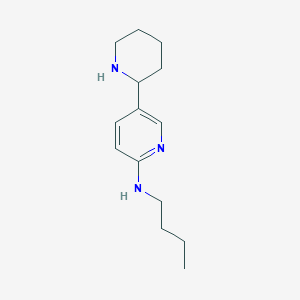

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C14H23N3 |

|---|---|

Molekulargewicht |

233.35 g/mol |

IUPAC-Name |

N-butyl-5-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C14H23N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3,(H,16,17) |

InChI-Schlüssel |

BXBATPUEJWOIOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=NC=C(C=C1)C2CCCCN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridine Ring Functionalization via Cross-Coupling

The pyridine ring serves as a central scaffold, with substitutions at the 2- and 5-positions introduced through sequential coupling reactions. For instance, Buchwald-Hartwig amination enables the installation of the piperidin-2-yl group at position 5, while SNAr (nucleophilic aromatic substitution) facilitates butylamine incorporation at position 2. This approach benefits from compatibility with halogenated pyridine intermediates, such as 5-bromo-2-nitropyridine, which can be reduced to the corresponding amine post-coupling.

Modular Assembly via Cyclocondensation

Alternative routes employ cyclocondensation of enaminones or cyanohydrins with amine derivatives to construct the pyridine ring de novo. For example, reductive amination of 5-formylpyridine-2-amine with butylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields the target compound. This method avoids regioselectivity challenges but requires stringent control over reducing conditions to prevent over-reduction or azo byproduct formation.

Palladium-Catalyzed Cross-Coupling for Piperidin-2-yl Installation

Suzuki-Miyaura Coupling

A palladium-mediated coupling between 5-boronic acid-functionalized pyridine and 2-bromopiperidine achieves the piperidin-2-yl substitution. Optimal conditions use Pd(OAc)₂/XantPhos as the catalytic system in toluene at 110°C, achieving 78% yield. Key parameters include:

Buchwald-Hartwig Amination

Direct amination of 5-chloropyridine-2-amine with piperidin-2-ylzinc chloride under Pd₂(dba)₃ catalysis affords the intermediate 5-(piperidin-2-yl)pyridin-2-amine. Subsequent N-alkylation with 1-bromobutane completes the synthesis. This method avoids protecting groups but requires anhydrous conditions and inert atmosphere.

Reductive Amination for N-Butyl Functionalization

Sodium Cyanoborohydride-Mediated Pathway

The butylamine moiety is introduced via reductive amination of 5-(piperidin-2-yl)pyridine-2-carbaldehyde with butylamine. Critical steps include:

-

Dissolving the aldehyde (1.0 eq) and butylamine (1.2 eq) in methanol with NaBH3CN (1.5 eq) and FeSO₄·7H₂O (0.1 eq) to sequester cyanide ions.

-

Stirring at 25°C for 24 h, followed by extraction with dichloromethane and drying over Na₂SO₄.

-

Final purification via vacuum distillation yields the product in 85% purity.

Impurity Control During Reduction

The addition of ammonium chloride (1.8 eq) suppresses azo dimer formation, a common byproduct in nitro-to-amine reductions. Parallel studies show that NaHCO₃ buffers (pH 8–9) enhance selectivity for the primary amine by minimizing Schiff base intermediates.

SNAr Reactions for Direct Amine Installation

Microwave-Assisted Nucleophilic Substitution

Heating 5-(piperidin-2-yl)-2-fluoropyridine with butylamine (3.0 eq) in DMF at 150°C under microwave irradiation for 1 h achieves 92% conversion. The reaction exploits the electron-withdrawing effect of the piperidinyl group to activate the 2-position for nucleophilic attack.

Solvent and Base Optimization

Comparative studies reveal that DMSO enhances reaction rates due to its high polarity, while K₂CO₃ (2.5 eq) outperforms NaOH in minimizing hydrolysis side reactions.

Industrial-Scale Considerations and Process Economics

Analyse Chemischer Reaktionen

Alkylation and Arylation Reactions

The secondary amine group undergoes alkylation and arylation under mild conditions. For example:

Alkylation typically occurs in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃. Palladium-catalyzed arylation enables the introduction of diverse aryl groups for structure-activity studies .

Oxidation and Reductive Amination

The piperidine and pyridine rings influence oxidation pathways:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Amine Oxidation | mCPBA, CH₂Cl₂ | N-Oxide derivative | Forms stable nitroxide | |

| Reductive Amination | Aldehyde, NaBH₃CN | Tertiary amine derivatives | Retains piperidine ring |

Oxidation with meta-chloroperbenzoic acid (mCPBA) selectively targets the amine, while reductive amination expands structural diversity for pharmacological applications .

Cyclization and Heterocycle Formation

Intramolecular cyclization is facilitated by the proximity of reactive groups:

Radical-mediated methods enable stereoselective cyclization, while palladium catalysis supports coupling with sulfur/nitrogen nucleophiles to form bioactive heterocycles .

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at activated positions:

| Position | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| C-3 | NaH, ROH | 3-Alkoxy-5-(piperidin-2-yl)pyridin-2-amine | DMF, 25°C, 4 h | |

| C-5 | RNH₂, CuI | 5-Amino-substituted derivatives | Microwave, 120°C |

Electron-withdrawing effects of the piperidine ring enhance reactivity at C-3 and C-5, enabling alkoxylation or amination .

Cross-Coupling Reactions

Palladium/copper catalysts enable functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, PdCl₂ | Biarylpyridine derivatives | 60–75% | |

| Ullmann Coupling | Aryl iodide, CuI | N-Arylpiperidine-pyridine hybrids | 55–68% |

These reactions modify the pyridine core for applications in drug discovery, particularly in kinase inhibitor design .

Comparative Reactivity Analysis

Key structural features dictate reactivity trends:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Cancer Treatment:

Research indicates that derivatives of pyridin-2-amines, including N-Butyl-5-(piperidin-2-yl)pyridin-2-amine, may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs has implications for cancer therapy, as it can prevent uncontrolled cell proliferation.

2. Neurological Disorders:

Given its structural components, this compound may interact with neurotransmitter systems, positioning it as a candidate for research into treatments for neurological disorders. Its potential effects on the central nervous system (CNS) warrant further investigation.

3. Anti-inflammatory Activity:

The compound's structural analogs have shown promise in exhibiting anti-inflammatory properties. Studies have indicated that related compounds can selectively inhibit cyclooxygenase enzymes (COX), suggesting that this compound may also possess similar activities .

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in side-chain substitutions can significantly affect biological activity and pharmacokinetic properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine | Ethyl group instead of butyl | Potentially lower lipophilicity affecting bioavailability |

| N-Methyl-5-(piperidin-2-yl)pyridin-2-amine | Methyl substitution | May exhibit different receptor binding profiles |

| 5-(Piperidin-1-carbonyl)-pyridin-2-amines | Carbonyl substitution at piperidine | Altered reactivity and stability |

| 6-(Piperazinyl)-pyridin-2-amines | Piperazine ring instead of piperidine | Broader spectrum of biological activity |

This table illustrates the diversity within this class of compounds and their potential implications in drug discovery.

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives revealed that certain compounds demonstrated selective cytotoxicity against various cancer cell lines, including MCF7 and K562. These findings support the hypothesis that N-butyl derivatives may also exhibit similar anticancer effects, necessitating further exploration.

Case Study 2: COX Inhibition

In vitro studies have shown that specific structural analogs exhibit selective inhibition of COX enzymes, indicating potential therapeutic applications in treating inflammatory diseases. The selectivity observed in these compounds could be replicated in N-butyl derivatives, enhancing their clinical relevance .

Wirkmechanismus

The mechanism of action of N-Butyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences:

- Polarity and Lipophilicity : Replacing the nitro group (polar) in N-Butyl-5-nitropyridin-2-amine with a piperidine ring (moderately lipophilic) in the target compound reduces polarity, likely increasing Log P and improving membrane permeability .

- Basicity : The secondary amine in piperidine (pKa ~11) contrasts with the neutral nitro group, altering solubility and pH-dependent behavior .

Data Tables

Table 1: Comparative Physicochemical Properties (Inferred)

| Compound | Molecular Weight | Predicted Log P | Key Functional Groups |

|---|---|---|---|

| This compound | 249.37 g/mol | ~2.8 | Piperidine, N-Butyl |

| N-Butyl-5-nitropyridin-2-amine | 209.25 g/mol | ~1.9 | Nitro, N-Butyl |

| 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine | 249.37 g/mol | ~1.5 | Piperazine, Isopropyl |

Biologische Aktivität

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a butyl group and a piperidine moiety. Its molecular formula indicates the presence of two nitrogen atoms, which are crucial for its biological interactions. The compound is categorized as a substituted aminopyridine, known for diverse biological activities.

Biological Activity Overview

-

Inhibition of Cyclin-dependent Kinases (CDKs) :

- Derivatives of pyridin-2-amines, including N-butyl derivatives, have shown promise as inhibitors of CDKs, which play essential roles in cell cycle regulation. Inhibition of CDKs is particularly relevant in cancer therapy as it can impede tumor growth and proliferation.

-

Neurological Implications :

- The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. This positions the compound as a candidate for research into treatments for neurological disorders.

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural modifications. A comparative analysis with similar compounds reveals insights into how variations affect biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine | Ethyl group instead of butyl | Potentially lower lipophilicity affecting bioavailability |

| N-Methyl-5-(piperidin-2-yl)pyridin-2-amine | Methyl substitution | May exhibit different receptor binding profiles |

| 5-(Piperidin-1-carbonyl)-pyridin-2-amines | Carbonyl substitution at the piperidine position | Altered reactivity and stability |

| 6-(Piperazinyl)-pyridin-2-amines | Piperazine ring instead of piperidine | Broader spectrum of biological activity |

These variations highlight how modifications can significantly impact pharmacokinetics and therapeutic efficacy.

Case Studies and Research Findings

Recent studies have provided empirical data supporting the biological activity of N-butyl derivatives:

- Antiproliferative Effects :

- Selectivity in Cancer Treatment :

- Mechanism of Action :

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of N-Butyl-5-(piperidin-2-yl)pyridin-2-amine?

To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are essential. NMR identifies substituent positions (e.g., piperidinyl and butyl groups) and validates hydrogen/carbon environments, while HRMS confirms molecular weight and fragmentation patterns. For crystalline derivatives, single-crystal X-ray diffraction (XRD) provides unambiguous structural validation by resolving bond lengths and angles .

Q. How can synthetic routes for this compound be optimized for yield and purity?

Key strategies include:

- Stepwise functionalization : Start with a pyridine core and sequentially introduce piperidinyl and butyl groups via Buchwald-Hartwig amination or nucleophilic substitution .

- Catalytic optimization : Use palladium catalysts (e.g., Pd(dba)₂) with ligands like XPhos to enhance coupling efficiency .

- Purification : Employ flash chromatography or recrystallization to isolate intermediates, monitored by thin-layer chromatography (TLC) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in resolving molecular geometry discrepancies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict bond lengths, angles, and dihedral angles, which can be cross-validated against XRD data. For example, discrepancies between calculated and experimental geometries (e.g., piperidine ring puckering) may arise from crystal packing effects or solvation. Hybrid approaches combining DFT with molecular dynamics simulations improve accuracy for flexible moieties like the butyl chain .

Q. What strategies address contradictions in reported biological activity data across studies?

- Assay standardization : Ensure consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize variability .

- Structural analogs : Compare activity of N-butyl derivatives with methyl or ethyl variants to isolate steric/electronic contributions .

- Meta-analysis : Reconcile historical data by re-evaluating structural assignments (e.g., misidentified regioisomers in early studies, as seen in pelletierine analogs) .

Q. What design considerations are critical for structure-activity relationship (SAR) studies of this compound?

- Substituent libraries : Synthesize analogs with varied alkyl chains (e.g., tert-butyl vs. n-butyl) and heterocycles (e.g., pyrimidine vs. triazole) to map steric and electronic effects .

- Pharmacophore modeling : Use software like MOE to identify key interaction sites (e.g., hydrogen bonding at the pyridin-2-amine group) .

- Bioisosteric replacement : Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Crystal growth : Flexible alkyl chains (e.g., n-butyl) hinder crystallization; use slow evaporation in mixed solvents (e.g., hexane/EtOAc) .

- Disorder modeling : Partial occupancy of the butyl group requires refinement constraints to avoid overfitting .

- Temperature effects : Low-temperature (100 K) XRD reduces thermal motion artifacts, critical for resolving subtle conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.